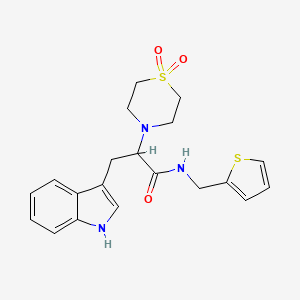
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a member of the thiazine and indole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H27N3O4S with a molecular weight of approximately 441.55 g/mol. The structure features a thiazine ring fused with an indole moiety, which is significant for its biological interactions.
1. Antitumor Activity
Various studies have indicated that compounds containing thiazine and indole structures exhibit antitumor properties . For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as interference with DNA synthesis and modulation of apoptotic pathways.
2. Antimicrobial Activity
Compounds derived from thiophene and thiazole rings have demonstrated antimicrobial properties . A study indicated that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains.
3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiazine derivatives. The compound's ability to modulate inflammatory pathways may contribute to its therapeutic efficacy in diseases characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in tumorigenesis, such as histone deacetylases and phosphodiesterases.
- DNA Interaction : The presence of the indole moiety may facilitate interaction with DNA, leading to inhibition of replication in cancer cells.
- Receptor Modulation : Certain derivatives act as antagonists at specific receptors involved in cellular signaling pathways related to cancer progression.
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of a related thiazine-indole compound in vitro against various cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of several thiazine derivatives against clinical isolates of bacteria and fungi. The results indicated that these compounds possess broad-spectrum activity, particularly against resistant strains.
属性
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c24-20(22-14-16-4-3-9-27-16)19(23-7-10-28(25,26)11-8-23)12-15-13-21-18-6-2-1-5-17(15)18/h1-6,9,13,19,21H,7-8,10-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGBPJLPDOUFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














